1-Methylpiperidin-4-one oxime

organic synthesis oxime formation process chemistry

1-Methylpiperidin-4-one oxime (CAS 1515-27-1), also referred to as 4-hydroxyimino-N-methylpiperidine, is a white crystalline solid with molecular formula C₆H₁₂N₂O and molecular weight 128.17 g/mol. This compound is the oxime derivative of 1-methylpiperidin-4-one, characterized by a nucleophilic oxime functional group (–C=N–OH) that imparts distinct reactivity relative to the parent ketone.

Molecular Formula C6H12N2O
Molecular Weight 128.17 g/mol
CAS No. 1515-27-1
Cat. No. B074362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methylpiperidin-4-one oxime
CAS1515-27-1
Molecular FormulaC6H12N2O
Molecular Weight128.17 g/mol
Structural Identifiers
SMILESCN1CCC(=NO)CC1
InChIInChI=1S/C6H12N2O/c1-8-4-2-6(7-9)3-5-8/h9H,2-5H2,1H3
InChIKeyPMWKIHOURGCZOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methylpiperidin-4-one Oxime (CAS 1515-27-1): A Key N-Methylpiperidinone Oxime Intermediate for Organic Synthesis and Medicinal Chemistry


1-Methylpiperidin-4-one oxime (CAS 1515-27-1), also referred to as 4-hydroxyimino-N-methylpiperidine, is a white crystalline solid with molecular formula C₆H₁₂N₂O and molecular weight 128.17 g/mol . This compound is the oxime derivative of 1-methylpiperidin-4-one, characterized by a nucleophilic oxime functional group (–C=N–OH) that imparts distinct reactivity relative to the parent ketone . It serves as a versatile synthetic intermediate in medicinal chemistry programs and organic synthesis, where the oxime moiety provides a handle for further derivatization into oxime ethers, oxime esters, and amines .

Why 1-Methylpiperidin-4-one Oxime Cannot Be Replaced by Generic Piperidinone Oximes or the Parent Ketone in Research and Development Workflows


Although 1-methylpiperidin-4-one oxime belongs to the broader piperidin-4-one oxime family, simple interchange with N-ethyl, N-unsubstituted, or sterically hindered piperidinone oxime analogs carries measurable risk of altered physicochemical properties, synthetic reactivity, and biological readout in downstream assays. The N-methyl substituent provides a predicted pKa of 12.21 for the oxime –OH , which is approximately +0.45 units higher than that of N-sulfonyl-substituted piperidinone oximes, shifting the protonation equilibrium under basic synthetic or biological conditions. Omission of the oxime group entirely (i.e., using the parent ketone 1-methylpiperidin-4-one) eliminates the hydrogen-bond donor/acceptor functionality that defines the compound's utility as a scaffold for constructing bioactive oxime esters with demonstrated antimicrobial and antioxidant activity [1]. Furthermore, the solid physical form and defined aqueous solubility (85 g/L) of the oxime contrast with the liquid, oxidation-prone parent ketone, directly impacting handling, formulation, and reproducibility . These physicochemical and functional differences mean that generic substitution cannot be assumed to be chemically or biologically equivalent.

Quantitative Differential Evidence for 1-Methylpiperidin-4-one Oxime (CAS 1515-27-1) Relative to Closest Analogs


High-Yield Oximation: 1-Methylpiperidin-4-one Oxime Prepared at 90.1% Isolated Yield Under Standard Reflux Conditions

The synthesis of 1-methylpiperidin-4-one oxime from 1-methylpiperidin-4-one and hydroxylamine (1.1 equiv) in ethanol under reflux proceeds with an isolated yield of 90.1% (5.17 g obtained from 5.066 g of ketone) . This yield, documented in patent WO2020/150545, represents a robust, reproducible transformation. While direct head-to-head yield comparisons with other N-alkylpiperidin-4-one oximes under identical conditions are not available in the peer-reviewed literature, the 90.1% yield exceeds yields typically achievable for sterically hindered piperidinone oximes—such as 2,2,6,6-tetramethyl-4-piperidinone oxime (CAS 4168-79-0)—where axial methyl groups retard nucleophilic attack at the carbonyl carbon, often necessitating longer reaction times or higher temperatures and resulting in yields below 80% . The absence of α-substituents adjacent to the ketone in 1-methylpiperidin-4-one minimizes steric hindrance, enabling efficient oximation and reducing raw material cost per unit of product.

organic synthesis oxime formation process chemistry

Predicted pKa of 12.21: Higher Basicity Differentiates 1-Methylpiperidin-4-one Oxime from N-Sulfonyl-Substituted Piperidinone Oximes

The predicted acid dissociation constant (pKa) of the oxime –OH group in 1-methylpiperidin-4-one oxime is 12.21 ± 0.20 . This value is +0.45 units higher than the predicted pKa of 11.76 ± 0.20 for the structurally related 1-(5-bromopyridin-3-ylsulfonyl)piperidin-4-one oxime (CAS 1307604-95-0) . The higher pKa of the N-methyl analog is attributed to the electron-donating +I effect of the methyl group, which increases electron density at the oxime oxygen and stabilizes the protonated form. In contrast, the electron-withdrawing sulfonyl group in the comparator reduces basicity. This pKa difference is sufficient to alter the predominant ionization state in the pH 9–13 range relevant to amination and alkylation reactions, affecting solubility, extractability, and nucleophilicity.

physicochemical property pKa basicity extraction optimization

Aqueous Solubility of 85 g/L and Solid Physical Form: Handling Advantages Over the Liquid, Oxidation-Prone Parent Ketone

1-Methylpiperidin-4-one oxime is a white crystalline solid with a measured aqueous solubility of 85 g/L at ambient temperature . In contrast, the parent ketone 1-methylpiperidin-4-one (CAS 1445-73-4) is a yellow to light brown liquid (boiling point 55–60°C at 11 mmHg) that, while miscible with water, is susceptible to aerial oxidation and discoloration upon prolonged storage . The oxime's solid form and defined solubility profile offer concrete operational advantages: accurate gravimetric dispensing without the need for density correction, reduced volatility during handling, and improved long-term storage stability. The 85 g/L solubility ensures that concentrated stock solutions (up to ~0.66 M) can be prepared directly in aqueous or mixed aqueous-organic solvent systems without the solubility limitations encountered with more lipophilic piperidinone oximes bearing bulky N-substituents.

solubility formulation sample handling stability

Standard Commercial Purity of 97%: 1-Methylpiperidin-4-one Oxime Outperforms the 95% Typical of Its N-Ethyl Homolog

1-Methylpiperidin-4-one oxime is routinely listed at ≥97% purity from multiple independent suppliers, including ChemScene (Catalog CS-0205971), BOC Sciences (Building Block), and CymitQuimica . In contrast, the direct N-ethyl homolog, 1-ethylpiperidin-4-one oxime (CAS 272442-34-9), is offered at a minimum purity specification of 95% by suppliers such as AKSci (Catalog 1180CJ) and Enamine LLC . This 2-percentage-point differential, while modest in absolute terms, means that the N-methyl analog carries approximately 40% less total impurity burden (3% vs. 5% maximum unspecified impurities). For multi-step synthetic sequences, this reduction in incoming impurities can improve the purity profile of downstream intermediates without additional chromatography, saving both time and solvent consumption.

commercial availability purity procurement specification quality control

Diagnostic ESIMS [M+H]⁺ at m/z 129.0: Mass Spectrometric Fingerprint Distinguishes 1-Methylpiperidin-4-one Oxime from N-Ethyl Homolog and Parent Ketone

1-Methylpiperidin-4-one oxime is confirmed by electrospray ionization mass spectrometry (ESIMS) with a characteristic [M+H]⁺ ion at m/z 129.0, consistent with the molecular formula C₆H₁₂N₂O (monoisotopic mass 128.095 g/mol) . This mass spectral signature is readily distinguishable from the N-ethyl homolog 1-ethylpiperidin-4-one oxime (C₇H₁₄N₂O, [M+H]⁺ at m/z 143.1, Δ = +14.1 Da), the parent ketone 1-methylpiperidin-4-one (C₆H₁₁NO, [M+H]⁺ at m/z 114.1, Δ = +14.9 Da), and the unsubstituted piperidin-4-one oxime (C₅H₁₀N₂O, [M+H]⁺ at m/z 115.1, Δ = +14.0 Da) . The 14–15 Da mass spacing between these analogs enables unambiguous identity assignment by LC-MS even in complex reaction mixtures, without requiring NMR confirmation at every step.

mass spectrometry LC-MS identity confirmation quality control

High-Impact Application Scenarios for 1-Methylpiperidin-4-one Oxime (CAS 1515-27-1) Driven by Quantitative Differential Evidence


Medicinal Chemistry: Synthesis of Piperidin-4-one Oxime Ester Libraries for Antimicrobial and Antioxidant Lead Discovery

The N-methylpiperidin-4-one oxime scaffold serves as the key intermediate (compound 4) in the synthesis of 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters, a library of 17 compounds (4a–q) that demonstrated significant in vitro antibacterial and antifungal activities [1]. The 90.1% synthetic yield for the oximation step [2] ensures that multi-gram quantities of the core oxime scaffold can be prepared economically for parallel esterification with diverse benzoyl chlorides. The ≥97% commercial purity of the starting oxime [3] minimizes the carryover of ketone precursor into the final ester products, which could otherwise confound structure-activity relationship (SAR) interpretation. The 85 g/L aqueous solubility of the oxime intermediate also facilitates aqueous workup during the esterification step, improving product recovery .

Neuroscience Drug Discovery: O-Alkynyloxime Derivatization for Muscarinic Acetylcholine Receptor Ligand Development

1-Methylpiperidin-4-one oxime and its O-alkynyloxime derivatives have been evaluated as muscarinic receptor ligands, with binding affinities (pKi) ranging from 3 to 7 at cortical M1 receptors [1]. The higher predicted pKa (12.21) of the parent oxime, compared to tropinone-derived oximes, influences the protonation state of the piperidine nitrogen under physiological conditions, which is a critical determinant of CNS penetration and receptor binding [2]. The solid physical form of the oxime enables precise stoichiometric control during O-alkylation with alkynyl halides, reducing variability in the synthesis of focused compound libraries for CNS target screening [3].

Corrosion Inhibition Research: Piperidin-4-one Oxime Derivatives for Mild Steel Protection in Acidic Industrial Environments

Piperidin-4-one oximes bearing N-alkyl substituents have demonstrated corrosion inhibition efficiencies exceeding 80% on mild steel in 1 M HCl, with the inhibition mechanism involving mixed-mode adsorption of the oxime nitrogen and piperidine ring onto the metal surface [1]. Although the published corrosion studies have focused on 2,6-diphenyl-substituted piperidin-4-one oximes (DDPO, EDPO, MIDPO) rather than the simpler N-methyl analog directly, 1-methylpiperidin-4-one oxime provides a cost-effective, structurally minimal scaffold for systematic structure–activity studies of the N-alkyl effect on inhibition efficiency [2]. The 90.1% synthetic yield and 97% commercial purity ensure that adequate quantities of high-purity material are available for weight-loss, polarization, and electrochemical impedance spectroscopy (EIS) experiments requiring replicate measurements [3].

Process Chemistry and Scale-Up: Efficient Multi-Gram Preparation Enabled by High-Yield Oximation and Solid-Form Handling

For process chemistry groups requiring multi-gram to kilogram quantities of a piperidinone oxime building block, 1-methylpiperidin-4-one oxime offers a compelling combination of high isolated yield (90.1%) under simple reflux conditions [1], solid physical form for safe and accurate dispensing [2], and a well-characterized ESIMS fingerprint (m/z 129.0) for in-process control [3]. The 2-percentage-point purity advantage over the N-ethyl homolog (97% vs. 95%) reduces the downstream purification burden in cGMP intermediate manufacture. The aqueous solubility of 85 g/L allows reactor charging as a concentrated aqueous solution, avoiding the solvent switch complications associated with less water-soluble oxime intermediates [2].

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